N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide, also known as DAS-181, is a small molecule therapeutic agent that has been developed as a potential treatment for influenza and other viral infections. DAS-181 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide works by targeting the host cell receptor that the influenza virus uses to enter the cell. Specifically, this compound cleaves the sialic acid receptor from the host cell surface, preventing the virus from attaching to and entering the cell. This mechanism of action is different from traditional antiviral drugs, which target the virus itself.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated in preclinical studies and clinical trials. In animal studies, this compound did not show any significant toxicity or adverse effects on organ function. Additionally, this compound did not affect the normal function of the host cell receptor in the absence of viral infection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide in lab experiments is its specificity for the host cell receptor. This allows for targeted inhibition of viral entry without affecting other cellular functions. However, one limitation of using this compound is its cost and availability, as it is a synthetic compound that requires specialized equipment and expertise to produce.
Orientations Futures
There are several potential future directions for research on N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide. One area of focus could be the development of combination therapies that include this compound and other antiviral drugs. Another potential direction could be the investigation of this compound's activity against emerging viral infections, such as SARS-CoV-2. Additionally, further studies could be conducted to explore the safety and efficacy of this compound in different patient populations, such as children and pregnant women.
In conclusion, this compound is a promising small molecule therapeutic agent that has shown antiviral activity against influenza and other viral infections. Its mechanism of action and biochemical effects make it a unique and potentially valuable tool for researchers studying viral infections. Further research is needed to fully understand the potential of this compound and its role in the treatment of viral infections.
Applications De Recherche Scientifique
N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide has been extensively studied for its antiviral activity against influenza and other viral infections. In preclinical studies, this compound has been shown to block the entry of influenza virus into host cells, thus preventing viral replication. This compound has also been shown to be effective against other respiratory viruses, such as parainfluenza virus and human metapneumovirus.
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-3-iodo-4-methoxybenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2INO3S/c1-20-12-6-5-8(7-10(12)16)21(18,19)17-11-4-2-3-9(14)13(11)15/h2-7,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKKYMPGDBNSHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2INO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.